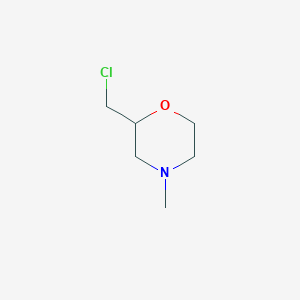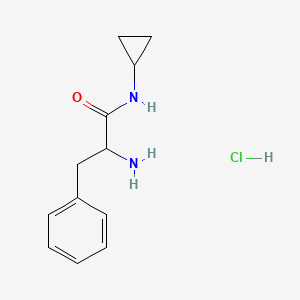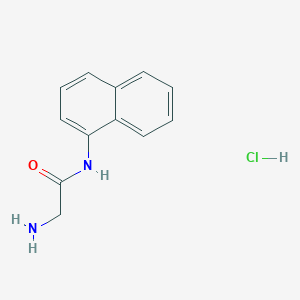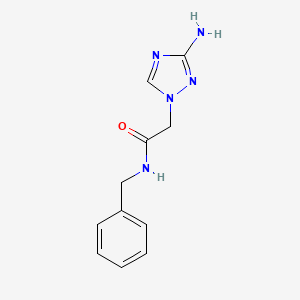
(3-Amino-4-methoxyphenyl)boronic acid hydrochloride
Overview
Description
“(3-Amino-4-methoxyphenyl)boronic acid hydrochloride” is a boronic acid derivative . It is commonly used as a reagent in organic synthesis and pharmaceutical research .
Synthesis Analysis
This compound is often used in Suzuki-Miyaura coupling reactions, where it can be used to form carbon-carbon bonds by reacting with aryl or vinyl halides . There are also studies on the use of this compound in the preparation of hydroxyphenylnaphthols as 17ß-hydroxysteroid dehydrogenase Type 2 inhibitors, regioselective Suzuki coupling, ruthenium-catalyzed arylation reactions, and the synthesis of amino-trimethoxyphenyl-aryl thiazoles as microtubule inhibitors and potential antitumors .Molecular Structure Analysis
The molecular formula of “(3-Amino-4-methoxyphenyl)boronic acid hydrochloride” is C7H11BClNO3 . The InChI code is 1S/C7H10BNO3.ClH/c1-12-7-3-2-5 (8 (10)11)4-6 (7)9;/h2-4,10-11H,9H2,1H3;1H . The canonical SMILES is B (C1=CC (=C (C=C1)OC)N) (O)O.Cl .Chemical Reactions Analysis
As mentioned earlier, this compound is often used in Suzuki-Miyaura coupling reactions . It can also be used in the preparation of hydroxyphenylnaphthols as 17ß-hydroxysteroid dehydrogenase Type 2 inhibitors, regioselective Suzuki coupling, ruthenium-catalyzed arylation reactions, and the synthesis of amino-trimethoxyphenyl-aryl thiazoles as microtubule inhibitors and potential antitumors .Physical And Chemical Properties Analysis
The molecular weight of “(3-Amino-4-methoxyphenyl)boronic acid hydrochloride” is 203.43 g/mol . It has 4 hydrogen bond donors and 4 hydrogen bond acceptors . The exact mass and monoisotopic mass are 203.0520511 g/mol . The topological polar surface area is 75.7 Ų . The heavy atom count is 13 .Scientific Research Applications
Suzuki-Miyaura Cross-Coupling Reactions
(3-Amino-4-methoxyphenyl)boronic acid hydrochloride: is frequently used in Suzuki-Miyaura cross-coupling reactions . This reaction is pivotal in the field of organic chemistry for forming carbon-carbon bonds and is widely utilized in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Sensing Applications
Due to its ability to form complexes with diols and strong Lewis bases, this compound finds extensive use in sensing applications . It can be used in both homogeneous assays and heterogeneous detection systems, including the detection of fluoride or cyanide anions.
Biological Labelling and Protein Manipulation
The boronic acid moiety interacts with diols present in biological molecules, making it useful for labelling proteins and other biomolecules . This interaction is also exploited in the manipulation and modification of proteins, which is essential in understanding protein function and interactions.
Separation Technologies
The compound’s affinity for diols enables its application in separation technologies . It can be used for the selective binding and separation of glycoproteins and other diol-containing molecules, which is beneficial in both analytical and preparative biochemistry.
Therapeutic Development
Boronic acids, including (3-Amino-4-methoxyphenyl)boronic acid hydrochloride , are being explored for their potential in therapeutic development . Their unique interactions with biological molecules can be harnessed for the creation of new drugs, particularly in the realm of enzyme inhibition.
Material Science
In material science, this compound is used as a building block for creating polymers and microparticles . These materials have applications ranging from analytical methods to controlled drug delivery systems, such as the controlled release of insulin.
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of (3-Amino-4-methoxyphenyl)boronic acid hydrochloride is the formation of carbon-carbon bonds in organic compounds . This compound is commonly used as a reagent in Suzuki-Miyaura coupling reactions , which are widely applied transition metal catalyzed carbon-carbon bond forming reactions .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the Suzuki-Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new palladium-carbon bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The reaction conditions are exceptionally mild and functional group tolerant, making it a versatile tool in organic synthesis .
Result of Action
The result of the action of (3-Amino-4-methoxyphenyl)boronic acid hydrochloride is the formation of new carbon-carbon bonds in organic compounds . This can lead to the synthesis of a wide range of complex organic molecules, making it a valuable tool in the field of organic chemistry .
Action Environment
The action of (3-Amino-4-methoxyphenyl)boronic acid hydrochloride can be influenced by various environmental factors. For instance, the compound should be stored at room temperature and kept dry and cool . Additionally, the Suzuki-Miyaura coupling reaction conditions, such as the presence of a palladium catalyst and the pH of the reaction medium, can significantly affect the compound’s action and efficacy .
properties
IUPAC Name |
(3-amino-4-methoxyphenyl)boronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO3.ClH/c1-12-7-3-2-5(8(10)11)4-6(7)9;/h2-4,10-11H,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCUBRXMMOWVNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC)N)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10660492 | |
| Record name | (3-Amino-4-methoxyphenyl)boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Amino-4-methoxyphenyl)boronic acid hydrochloride | |
CAS RN |
895525-75-4 | |
| Record name | (3-Amino-4-methoxyphenyl)boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(3-Amino-6-methoxypyridin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B1520465.png)

![3-[3-(Aminomethyl)phenyl]-1-phenylurea hydrochloride](/img/structure/B1520467.png)




![2-(aminomethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1520481.png)
![(4-Fluorophenyl)[3-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B1520482.png)
![2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-1-ethanone hydrochloride](/img/structure/B1520483.png)



